molecular formula C6H14ClNOS B6609010 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride CAS No. 2866353-22-0

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride

Cat. No.: B6609010
CAS No.: 2866353-22-0
M. Wt: 183.70 g/mol
InChI Key: QRILWHDMJTWTBA-UHFFFAOYSA-N
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Description

3-Amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride is a cyclobutane-derived compound featuring a hydroxyl group, a methylsulfanyl-methyl substituent, and an amino group, all positioned on a strained four-membered ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. For example, the synthesis of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () shares procedural similarities, such as the use of ethyl acetate and toluenesulfonate, suggesting comparable purification challenges and solubility profiles .

Properties

IUPAC Name

3-amino-3-(methylsulfanylmethyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-9-4-6(7)2-5(8)3-6;/h5,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRILWHDMJTWTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CC(C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with methylthiomethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group may also participate in interactions with other molecules, affecting the compound’s overall activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their differentiating features:

Compound Name Molecular Formula (if available) Substituents/Modifications Purity Key Data/Applications Source ID
(1s,3s)-3-(Methoxymethyl)cyclobutan-1-amine HCl Not explicitly stated Methoxymethyl group instead of methylsulfanyl 95% Used in intermediate synthesis; EN300-378861
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl C11H14ClF2NO2 Difluorophenyl group; ester linkage 95% Chiral building block for drug candidates
1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide Not provided Pyrazole core; propargylamide substituent 95% Click chemistry applications
3-(Aminomethyl)-3-methoxy-1-thiolane-1,1-dione HCl Not provided Thiolane ring; methoxy and sulfonyl groups 95% Potential protease inhibitor scaffold

Key Structural and Functional Differences:

  • Unlike the difluorophenyl-containing analog (), the target lacks aromaticity, which may reduce π-π stacking interactions but improve solubility .
  • Ring Strain: Cyclobutane derivatives (e.g., the target compound and methyl 1-(methylamino)cyclobutanecarboxylate) exhibit higher ring strain than cyclopentane analogs (e.g., Reference Example 87 in ), influencing reactivity and conformational flexibility .
  • Synthetic Utility: The target compound’s hydroxyl and amino groups make it a versatile intermediate for crosslinking or further functionalization, whereas pyrazole-based analogs () are tailored for click chemistry .

Research Findings and Data

Physicochemical Properties (Inferred from Analog Data):

  • Solubility : Hydrochloride salts of cyclobutane amines (e.g., (1s,3s)-3-(methoxymethyl)cyclobutan-1-amine HCl) typically exhibit moderate solubility in polar solvents like DMSO or ethyl acetate, as seen in NMR preparation protocols .
  • Thermal Stability: Cyclobutane rings with electron-withdrawing groups (e.g., sulfonyl in 3-(aminomethyl)-3-methoxy-1-thiolane-1,1-dione HCl) show lower thermal stability compared to the target compound’s hydroxyl and methylsulfanyl substituents .

Biological Activity

3-Amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride is a cyclobutane derivative notable for its unique structural features, including an amino group and a methylsulfanyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula: C₆H₁₃NOS·HCl
  • Molecular Weight: 147.24 g/mol
  • CAS Number: 2229151-48-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and methylsulfanyl groups facilitate hydrogen bonding and hydrophobic interactions, which can influence the activity and function of these targets.

Enzyme Inhibition

Studies indicate that this compound may act as an enzyme inhibitor. The specific pathways affected depend on the context of its application, such as:

  • Kinase Inhibition: Similar compounds have demonstrated kinase inhibition, which is crucial in regulating cellular processes like growth and proliferation. For instance, small molecule inhibitors targeting kinases have been extensively studied for their therapeutic potential in cancer treatment .

Case Studies

  • In Vitro Studies: Preliminary in vitro studies have indicated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. The concentration at which these effects occur (IC50 values) is critical for assessing therapeutic viability.
  • Pharmacological Screening: Compounds such as 3-amino derivatives have been screened for their effects on cell proliferation and apoptosis induction in various cancer models. These studies often utilize assays measuring fluorescence intensity related to cell viability and apoptosis markers .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme inhibitor, antimicrobial
3-Amino-3-methylcyclobutan-1-olStructureReported antimicrobial activity
3-Amino-3-[(methylsulfanyl)methyl]cyclobutanoneStructureKinase inhibition studies

Synthesis and Production

The synthesis of this compound involves several steps:

  • Formation of the Cyclobutane Ring: Utilizing suitable precursors.
  • Amination Reaction: Introducing the amino group through amination.
  • Thiolation Reaction: Adding the methylsulfanyl group via thiolation.

These synthetic routes are crucial for producing the compound in sufficient purity for biological testing .

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